molecular formula C21H18N2O B5722320 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol

Cat. No.: B5722320
M. Wt: 314.4 g/mol
InChI Key: HMNILUBFHJEYNX-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-20-22-18-13-7-8-14-19(18)23-20/h1-14,24H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNILUBFHJEYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method involves the reaction of o-phenylenediamine with benzophenone in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the phenyl groups attached to the ethanol moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol include other benzimidazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural combination of the benzimidazole ring with two phenyl groups and an ethanol moiety. This structure imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications .

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